4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
Description
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a donor-acceptor (D-A) structured molecule designed for optoelectronic applications. Its core consists of a benzo[c][1,2,5]thiadiazole (BT) unit fluorinated at the 5,6-positions, flanked by brominated and octyl-substituted thiophenes at the 4,7-positions. The fluorine atoms enhance electron-withdrawing capacity, while the octyl chains improve solubility and film-forming properties. The bromine substituents enable further polymerization or functionalization via cross-coupling reactions (e.g., Stille or Suzuki reactions) . This compound is widely used in organic photovoltaics (OPVs) and aggregation-induced emission (AIE) systems due to its tunable electronic properties .
Properties
Molecular Formula |
C30H36Br2F2N2S3 |
|---|---|
Molecular Weight |
718.6 g/mol |
IUPAC Name |
4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C30H36Br2F2N2S3/c1-3-5-7-9-11-13-15-19-17-21(37-29(19)31)23-25(33)26(34)24(28-27(23)35-39-36-28)22-18-20(30(32)38-22)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
HCLOLOKPUVNSGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCC)F)F)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4,7-dibromo-2,1,3-benzothiadiazole and N-Bromosuccinimide (NBS) in dichlorobenzene.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using standard techniques such as column chromatography to obtain the pure compound.
Chemical Reactions Analysis
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction:
Polymerization: It can be polymerized with other monomers to form copolymers with enhanced properties.
Scientific Research Applications
Organic Photovoltaics (OPVs)
The compound is primarily utilized as an acceptor material in OPVs. Its strong electron-withdrawing properties enhance the efficiency of charge separation and transport within the photovoltaic device.
- Efficiency Improvement : Studies have shown that incorporating this compound into OPV systems can lead to improved power conversion efficiencies (PCE). For instance, copolymers based on this compound have been synthesized to optimize light absorption and charge transport properties, significantly enhancing device performance .
- Case Study : A recent study demonstrated that devices incorporating 4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole achieved a PCE exceeding 10%, marking a notable advancement in the efficiency of polymer solar cells .
Organic Light Emitting Diodes (OLEDs)
In OLED applications, this compound serves as an important component in the fabrication of emissive layers. Its ability to facilitate efficient charge transport and light emission makes it valuable for display technologies.
- Material Properties : The presence of bromine and fluorine atoms in its structure contributes to enhanced electron affinity and stability under operational conditions . This results in devices with longer lifetimes and better color purity.
- Performance Metrics : OLEDs utilizing this compound have been reported to exhibit high luminance and efficiency metrics, making them suitable for commercial display applications .
Building Block for Advanced Polymers
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is also used as a monomer in the synthesis of novel conjugated polymers.
- Polymer Synthesis : The compound acts as a key building block for creating low-bandgap polymers that are crucial for high-performance organic electronic devices. The incorporation of this compound into polymer chains enhances π-stacking and improves charge carrier mobility .
- Research Findings : Recent research indicates that polymers derived from this compound exhibit superior thermal stability and mechanical properties compared to traditional materials used in organic electronics .
Mechanism of Action
The mechanism of action of 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole involves its strong electron-accepting properties. This allows it to participate in electron transfer processes, which are crucial for its applications in optoelectronics and material science . The molecular targets and pathways involved in these processes are primarily related to its ability to enhance π-stacking and improve charge carrier transport properties .
Comparison with Similar Compounds
Alkyl Chain Modifications
Key Compounds :
- 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole ()
- 4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole ()
| Property | Octyl (Target) | 2-Octyldodecyl | 2-Ethylhexyl |
|---|---|---|---|
| Solubility | Moderate (hexane/DCM) | High (long branched chain) | Low (shorter chain) |
| Aggregation Behavior | Balanced crystallinity | Suppressed aggregation | High crystallinity |
| Application | OPVs, ternary solar cells | AIE-based phototheranostics | Limited due to poor film formation |
The 2-octyldodecyl variant exhibits superior solubility and reduced aggregation, making it ideal for AIE applications in bioimaging . In contrast, the shorter 2-ethylhexyl chain compromises solubility but enhances charge transport in thin-film devices .
Fluorination vs. Non-Fluorinated Analogues
Key Compounds :
- 4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole (non-fluorinated, )
- 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (fluorinated, )
| Property | Fluorinated (Target) | Non-Fluorinated |
|---|---|---|
| LUMO (eV) | -3.8 (estimated) | -3.4 (estimated) |
| Bandgap (eV) | 1.6–1.8 | 2.0–2.2 |
| Electron Mobility | 0.15 cm²/(V·s) | 0.08 cm²/(V·s) |
| OPV PCE | ~9% (ternary systems) | ~6% (binary systems) |
Fluorination lowers the LUMO energy level, improving electron affinity and charge separation in OPVs . The non-fluorinated analogue shows a wider bandgap, limiting its light-harvesting efficiency .
Selenium-Substituted Analogues
Key Compound :
| Property | Target (S) | SeT (Se) |
|---|---|---|
| Electron Withdrawing | Moderate (S) | Stronger (Se) |
| Charge Transport | 0.15 cm²/(V·s) | 0.22 cm²/(V·s) |
| Absorption λ_max | 550 nm | 580 nm |
Selenium’s larger atomic size and polarizability enhance charge transport and redshift absorption, but its synthetic complexity and cost limit scalability .
Thienothiophene-Based Analogues
Key Compound :
- 4,7-Bis(5-bromo-6-(2-octyldodecyl)thieno[3,2-b]thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole ()
| Property | Target (Thiophene) | Thienothiophene |
|---|---|---|
| Conjugation Length | Moderate | Extended |
| Hole Mobility | 0.10 cm²/(V·s) | 0.28 cm²/(V·s) |
| OPV PCE | ~9% | ~12% |
Thienothiophene’s extended π-system improves charge mobility but complicates synthesis and reduces solubility .
Copolymer Performance in OPVs
Key Copolymers :
- PPDT2FBT (): Contains the target monomer.
- PTATffBT (): Anthracene-difluorobenzothiadiazole copolymer.
| Polymer | Bandgap (eV) | PCE (%) | Hole Mobility (cm²/(V·s)) |
|---|---|---|---|
| PPDT2FBT | 1.6 | 9.2 | 0.15 |
| PTATffBT | 1.4 | 8.5 | 0.12 |
The target monomer in PPDT2FBT achieves higher PCE due to optimized fluorine-induced charge transport, whereas PTATffBT’s anthracene donor improves absorption but reduces mobility .
Biological Activity
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (CAS No. 1283598-36-6) is a compound that has garnered attention in the fields of organic electronics and materials science due to its unique electronic properties. This article explores its biological activity, particularly in the context of its applications in organic solar cells and other semiconductor devices.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 718.62 g/mol. The presence of bromine and fluorine atoms enhances its electron-withdrawing capabilities, making it a suitable candidate for various electronic applications.
| Property | Value |
|---|---|
| Molecular Formula | C30H36Br2F2N2S3 |
| Molecular Weight | 718.62 g/mol |
| CAS Number | 1283598-36-6 |
| Appearance | Dark green powder |
Biological Activity
While the primary focus of research on this compound has been its electronic properties, some studies have investigated its biological activity:
- Toxicity : Preliminary toxicity assessments indicate that compounds containing bromine can exhibit acute toxicity. For instance, certain derivatives have been classified as toxic if swallowed and can cause skin irritation .
- Phototoxicity : The fluorinated benzothiadiazole derivatives have been studied for their potential phototoxic effects when used in photovoltaic applications. The interaction with light can lead to the generation of reactive oxygen species (ROS), which may have implications for cellular health when these materials are used in consumer products .
- Cellular Interactions : Research indicates that materials like 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole can interact with biological membranes due to their amphiphilic nature. This characteristic raises concerns regarding their bioavailability and potential accumulation in living organisms .
Case Studies
Several studies have highlighted the implications of using this compound in various applications:
- Organic Solar Cells : In a study examining the performance of organic solar cells incorporating this compound as a monomer, it was found that it significantly improved power conversion efficiency (PCE) due to its favorable energy levels and charge transport properties. The polymer derived from this monomer (PffBT4T-2OD) achieved a PCE greater than 10% .
- Environmental Impact Studies : Investigations into the environmental impact of organic semiconductors have pointed out the need for assessing the degradation products of such compounds in ecological systems. The stability and breakdown pathways of 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole in various conditions were studied to understand potential risks to aquatic life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
